4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide
Description
4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide is a piperazine derivative characterized by a 2-methoxyphenyl group at the piperazine nitrogen and an acetamide linker substituted with a pyridinyl moiety. This compound is part of a broader class of arylpiperazine derivatives, which are extensively studied for their affinity toward serotonin (5-HT) receptors, particularly 5-HT1A.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-16-7-3-2-6-15(16)22-12-10-21(11-13-22)14-18(23)20-17-8-4-5-9-19-17/h2-9H,10-14H2,1H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPWHBFPTPHVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434320 | |
| Record name | 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146714-63-8 | |
| Record name | 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Diamine Intermediates
The piperazine ring is constructed via a cyclization reaction between 1,2-diaminoethane derivatives and 1,2-dibromoethane. For example, (-)-(S,S)-N1,N2-bis(1-phenylethyl)-1,2-ethanediamine reacts with 1,2-dibromoethane in the presence of a base such as potassium carbonate (K₂CO₃) in ethanol under reflux conditions. This step yields a piperazine intermediate with protective groups that prevent unwanted side reactions during subsequent stages.
Reaction Conditions:
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Solvent: Ethanol
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Base: K₂CO₃
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Temperature: Reflux (~78°C)
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Time: 12–24 hours
Hydrogenolysis for Deprotection
The protective groups on the piperazine nitrogen atoms are removed via hydrogenolysis. This step employs palladium-on-charcoal (Pd/C) as a catalyst under a hydrogen atmosphere in methanol or ethanol. The reaction selectively cleaves benzyl or phenylethyl groups, yielding a free piperazine intermediate.
Typical Conditions:
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Catalyst: 10% Pd/C
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Solvent: Methanol
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Pressure: 1–3 bar H₂
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Temperature: 25–30°C
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Time: 6–8 hours
Functionalization of the Piperazine Core
Reductive Alkylation
The free piperazine intermediate undergoes reductive alkylation with 2-methoxyphenylacetaldehyde in the presence of Pd/C and hydrogen. This step introduces the 2-methoxyphenyl group to the piperazine nitrogen. The reaction is conducted in methanol, ensuring high selectivity for the desired stereochemistry.
Optimized Parameters:
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Molar Ratio: 1:1 (piperazine:aldehyde)
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Catalyst: 5% Pd/C
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Solvent: Methanol
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Temperature: 25–30°C
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Yield: ~85% (theoretical)
Amidation with Pyridinylamine
The final step involves coupling the alkylated piperazine with 2-aminopyridine to form the acetamide moiety. This is achieved using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) under inert conditions.
Key Details:
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Coupling Agent: EDC
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Solvent: DCM
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Temperature: 0–5°C (initial), then 25°C
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Reaction Time: 12–18 hours
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Workup: Aqueous extraction, followed by recrystallization from ethyl acetate
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency, scalability, and purity. Continuous flow reactors and automated systems are employed to enhance reproducibility. A patented one-pot process combines cyclization, alkylation, and amidation in a single reactor, reducing intermediate isolation steps.
Continuous Flow Synthesis
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Reactors: Tubular flow reactors with inline monitoring
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Residence Time: 2–4 hours per step
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Purification: Continuous liquid-liquid extraction and crystallization
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Purity: ≥99% (HPLC)
Solvent and Catalyst Recovery
Methanol and Pd/C are recycled through distillation and filtration, respectively, minimizing waste. This approach aligns with green chemistry principles and reduces production costs by ~30%.
Reaction Optimization and Challenges
Stereochemical Control
The compound’s bioactivity depends on its stereochemistry, necessitating enantioselective synthesis. Chiral auxiliaries, such as (S,S)-1,2-diaminoethane derivatives, ensure the formation of the desired (R)-configuration at the piperazine nitrogen.
Byproduct Formation
Common byproducts include:
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Erythro Isomers: Formed during alkylation due to incomplete stereocontrol.
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N-Oxides: Result from over-oxidation of the pyridinyl group.
Mitigation Strategies:
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Use of milder oxidizing agents (e.g., tert-butyl hydroperoxide).
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Low-temperature reaction conditions during amidation.
Comparative Analysis of Synthetic Methods
The table below contrasts laboratory-scale and industrial methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Cyclization Time | 24 hours | 4 hours |
| Catalyst Loading | 10% Pd/C | 5% Pd/C |
| Yield | 70–75% | 85–90% |
| Purity | 95–98% | ≥99% |
| Cost per Kilogram | $12,000 | $4,500 |
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include boron reagents for Suzuki-Miyaura coupling, which is a popular method for forming carbon-carbon bonds . The conditions for these reactions typically involve the use of catalysts such as palladium and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Medicinal Chemistry
4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide has been investigated for its potential therapeutic effects in various medical conditions:
- Antidepressant Activity : The compound has shown promise in modulating serotonin receptors, similar to established antidepressants like Trazodone. It interacts with 5-HT1A receptors, influencing neurotransmitter release and receptor activity .
- Antihypertensive Effects : Research indicates that derivatives of this compound may have applications in treating hypertension by targeting adrenergic receptors.
- Anxiolytic Properties : The interaction with serotonin receptors suggests potential use in anxiety disorders, where modulation of neurotransmitter systems is crucial.
Biological Research
Studies have highlighted the compound's role in receptor binding studies:
- 5-HT1A Receptor Binding : It has been shown to possess high binding affinity to 5-HT1A receptors, which are critical in mood regulation .
Case Studies
Several case studies have documented the efficacy of related compounds derived from this compound:
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide involves its interaction with specific molecular targets, such as serotonin and adrenergic receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various physiological effects . The compound’s structure allows it to bind to these receptors with high affinity, influencing pathways involved in mood regulation, cardiovascular function, and other biological processes .
Comparison with Similar Compounds
Key Structural Modifications and Pharmacological Profiles
The pharmacological activity of arylpiperazine derivatives is highly sensitive to structural modifications. Below is a comparative analysis of 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide and its analogues:
Functional and Therapeutic Implications
- 5-HT1A Antagonists (p-MPPI, p-MPPF, WAY100635) : These compounds antagonize both presynaptic (somatodendritic) and postsynaptic 5-HT1A receptors. p-MPPF, with a fluorine substituent, shows superior in vivo potency compared to p-MPPI (iodine substituent), suggesting electron-withdrawing groups enhance receptor interaction . WAY100635, a neutral antagonist, is a gold standard in binding assays due to its lack of partial agonism .
- Neutral vs. Partial Agonists : Neutral antagonists (e.g., WAY100635) fully block 5-HT1A-mediated effects in bladder voiding models, whereas partial agonists (e.g., BMY 7378) show reduced efficacy. This distinction is critical for therapeutic applications in urology .
- Dopamine D₂ Affinity : Modifications such as nitrobenzyl substitution () shift receptor selectivity toward dopamine pathways, highlighting the tunability of arylpiperazines for diverse neurological targets .
Biological Activity
4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide, also referred to as WAY 100635, is a compound of significant interest in pharmacological research due to its interactions with various biological receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound is characterized by its unique structure, which includes a piperazine ring and functional groups that enable specific receptor interactions. Its molecular formula is CHNO, and it has a molecular weight of 284.36 g/mol.
WAY 100635 primarily functions as a 5-HT1A receptor antagonist , which plays a crucial role in serotonergic signaling. This receptor is implicated in various neuropsychiatric disorders, including depression and anxiety. The compound's antagonistic properties can modulate neurotransmitter release, influencing mood and anxiety levels.
Interaction with Other Receptors
In addition to its action on the 5-HT1A receptor, WAY 100635 has shown interactions with:
- Dopamine D4 receptors : Exhibiting high affinity and efficacy.
- Alpha1-adrenergic receptors : Potential implications in cardiovascular regulation .
Biological Activity
The biological activity of WAY 100635 has been evaluated through various studies, highlighting its pharmacological potential:
Case Studies
Several case studies have explored the therapeutic implications of WAY 100635:
- Depression and Anxiety Disorders : A study indicated that administration of WAY 100635 resulted in significant reductions in anxiety-like behaviors in animal models, suggesting its potential utility as an anxiolytic agent.
- Schizophrenia Research : Investigations into the compound's effects on dopaminergic pathways revealed promising results for managing symptoms associated with schizophrenia, particularly through modulation of the D4 receptor .
- Hypertension Treatment : Research highlighted the role of WAY 100635 in regulating blood pressure through its action on adrenergic receptors, indicating potential for development into antihypertensive therapies.
Comparative Analysis with Similar Compounds
WAY 100635 exhibits unique pharmacological properties compared to other piperazine derivatives:
| Compound Name | Mechanism of Action | Clinical Use |
|---|---|---|
| Trazodone | Serotonin reuptake inhibitor | Antidepressant |
| Naftopidil | Alpha1-adrenergic antagonist | Benign prostatic hyperplasia |
| Urapidil | Antihypertensive agent | Hypertension treatment |
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methoxyphenyl)-N-2-pyridinyl-1-piperazineacetamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of a piperazine intermediate. Key steps include:
- Coupling reactions : React 2-methoxyphenylpiperazine with chloroacetyl chloride under anhydrous conditions (e.g., acetonitrile, K₂CO₃ as base) to form the acetamide backbone .
- Crystallization : Purify the crude product using mixed solvents (acetone:water, 1:1) to obtain high-purity crystals .
- Temperature control : Maintain reflux conditions (70–80°C) during coupling steps to ensure completion, monitored via TLC .
Q. What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer :
- X-ray crystallography : Resolve the chair conformation of the piperazine ring and dihedral angles between aromatic rings (e.g., phenyl-pyridine angle: 67.6°) .
- NMR spectroscopy : Confirm substituent positions using ¹H/¹³C-NMR, particularly for methoxy (δ ~3.8 ppm) and pyridinyl protons (δ 7.1–8.5 ppm) .
- HPLC : Monitor reaction progress and purity (>95%) with a C18 column and UV detection at 254 nm .
Q. What are the primary pharmacological targets of this compound, and how is its selectivity assessed?
Methodological Answer :
- 5-HT₁A receptor binding : Radioligand assays (e.g., using ³H-8-OH-DPAT) confirm affinity, as the compound is a precursor for 5-HT₁A imaging agents like ¹⁸F-MPPF .
- Selectivity screening : Compare binding against related receptors (e.g., dopamine D₂, α₁-adrenergic) to rule off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding studies, particularly for structurally related analogs?
Methodological Answer :
- Structural-activity relationship (SAR) analysis : Compare analogs with modifications (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify critical groups for 5-HT₁A affinity .
- Molecular dynamics simulations : Model ligand-receptor interactions to explain discrepancies in binding kinetics (e.g., torsion angle variations affecting docking) .
- Meta-analysis : Aggregate data from multiple assays (e.g., Ki values from radioligand vs. functional cAMP assays) to contextualize contradictions .
Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate interactions with 5-HT₁A’s orthosteric site, focusing on hydrogen bonds with Ser159/Val117 .
- ADMET prediction : Apply QSAR models to estimate logP (~3.2), BBB permeability (CNS MPO score >4), and CYP450 metabolism .
- Free-energy perturbation (FEP) : Calculate binding free energy differences between enantiomers or tautomers .
Q. How can researchers address low aqueous solubility during in vivo studies?
Methodological Answer :
Q. What experimental designs are critical for elucidating structure-activity relationships (SAR) in piperazine derivatives?
Methodological Answer :
- Fragment-based design : Synthesize modular analogs (e.g., varying substituents on the phenyl ring) and test binding in parallel .
- Conformational analysis : Use X-ray/NMR to correlate piperazine ring puckering (chair vs. boat) with receptor activation .
- Pharmacophore mapping : Identify essential features (e.g., methoxy group, pyridinyl nitrogen) using comparative molecular field analysis (CoMFA) .
Data Contradiction Analysis
Example : Conflicting reports on 5-HT₁A vs. dopamine D₃ receptor affinity in analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
